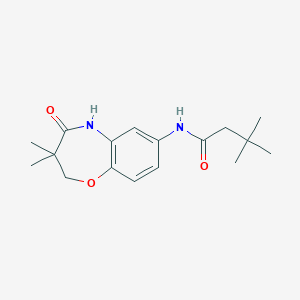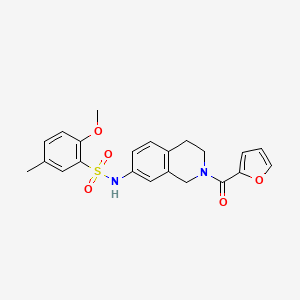
Bromure de 2-(2-méthylpropoxy)éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromoethoxy)-2-methylpropane is an organic compound with the molecular formula C6H13BrO. It is a brominated ether, often used as an intermediate in organic synthesis. The compound is characterized by its bromine atom attached to an ethyl group, which is further connected to a 2-methylpropoxy group.
Applications De Recherche Scientifique
1-(2-bromoethoxy)-2-methylpropane is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological pathways.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethoxy)-2-methylpropane typically involves the reaction of 2-methylpropyl alcohol with ethylene oxide, followed by bromination. The reaction conditions often require a solvent such as dichloromethane and a brominating agent like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Industrial Production Methods: In an industrial setting, the production of 1-(2-bromoethoxy)-2-methylpropane can be scaled up using continuous flow reactors. The process involves the same basic steps but is optimized for higher yields and purity. The use of automated systems ensures consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-bromoethoxy)-2-methylpropane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other nucleophiles like amines or thiols.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used to induce elimination, forming alkenes.
Major Products:
Substitution Reactions: The major products are ethers, amines, or thiols, depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 2-methylpropene.
Mécanisme D'action
The mechanism of action of 1-(2-bromoethoxy)-2-methylpropane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various synthetic applications to introduce the 2-(2-methylpropoxy)ethyl group into target molecules.
Comparaison Avec Des Composés Similaires
2-Bromoethyl methyl ether: Similar in structure but with a methyl group instead of a 2-methylpropoxy group.
2-(2-Methylpropoxy)ethyl chloride: Similar but with a chlorine atom instead of bromine.
2-(2-Methylpropoxy)ethyl iodide: Similar but with an iodine atom instead of bromine.
Uniqueness: 1-(2-bromoethoxy)-2-methylpropane is unique due to its specific reactivity profile, which is influenced by the bromine atom. Bromine is a better leaving group compared to chlorine, making this compound more reactive in nucleophilic substitution reactions. This property is particularly useful in synthetic organic chemistry for the efficient introduction of the 2-(2-methylpropoxy)ethyl group into various substrates.
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2)5-8-4-3-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZQNJCVYHJEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2454561.png)
![N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2454562.png)
![N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2454563.png)


![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2454566.png)
![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2454569.png)
![4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2454573.png)
![[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B2454574.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate](/img/structure/B2454576.png)


![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)
![2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2454584.png)
